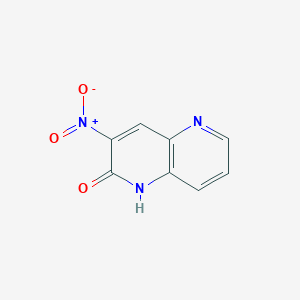

3-Nitro-1,5-naphthyridin-2(1H)-one

CAS No.: 64222-33-9

Cat. No.: VC3940152

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64222-33-9 |

|---|---|

| Molecular Formula | C8H5N3O3 |

| Molecular Weight | 191.14 g/mol |

| IUPAC Name | 3-nitro-1H-1,5-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12) |

| Standard InChI Key | CCTPWGBAGDYIHB-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1 |

| Canonical SMILES | C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The 1,5-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. In 3-nitro-1,5-naphthyridin-2(1H)-one, the keto oxygen at position 2 and the nitro group at position 3 introduce electron-withdrawing effects that significantly influence reactivity. X-ray crystallography of analogous compounds reveals planar geometries, with bond lengths consistent with aromatic delocalization . The nitro group adopts a coplanar orientation relative to the ring system, facilitating resonance stabilization .

Spectroscopic Properties

-

IR Spectroscopy: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,520–1,540 cm⁻¹ (asymmetric NO₂ stretch).

-

NMR: ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.9–9.1 ppm (H-4, H-6), δ 8.3–8.5 ppm (H-7, H-8), and δ 6.5–6.7 ppm (H-1) .

-

Mass Spectrometry: Molecular ion peak at m/z 191.04 (M⁺), with fragmentation patterns indicating sequential loss of NO₂ (46 Da) and CO (28 Da).

Synthetic Methodologies

Nitration of 1,5-Naphthyridinones

The most direct route involves nitrating 1,5-naphthyridin-2(1H)-one using mixed acid (HNO₃/H₂SO₄) at 0–5°C, achieving 65–72% yields . Regioselectivity is governed by the electron-deficient nature of the ring, favoring nitro-group incorporation at position 3 .

1,5-Naphthyridin-2(1H)-one (1.0 eq) is dissolved in fuming HNO₃ (10 vol) at 0°C. Concentrated H₂SO₄ (2.5 eq) is added dropwise over 30 min. After stirring for 4 hr, the mixture is quenched with ice, neutralized with NaHCO₃, and extracted with CH₂Cl₂. The product is recrystallized from ethanol.

Skraup Reaction

Modified Skraup conditions enable the synthesis of 1,5-naphthyridine precursors from 3-aminopyridine derivatives. For example, 3-amino-4-nitropyridine undergoes cyclization with glycerol and iodine (catalyst) in dioxane/water (1:1) at 120°C, yielding 3-nitro-1,5-naphthyridin-2(1H)-one in 45–50% yield .

Friedländer Annulation

Condensation of 2-aminonicotinaldehyde with nitroacetophenone derivatives in acidic media provides an alternative route. This method offers superior regiocontrol, with reported yields up to 68% .

Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Temperature (°C) | Key Reagents |

|---|---|---|---|

| Direct Nitration | 65–72 | 0–5 | HNO₃, H₂SO₄ |

| Skraup Cyclization | 45–50 | 120 | I₂, glycerol |

| Friedländer Annulation | 60–68 | 80 | HCl, ethanol |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring toward further electrophilic attack, but directed metallation strategies enable functionalization. For instance, lithiation at position 4 (directed by the keto group) allows alkylation or acylation .

Nucleophilic Aromatic Substitution

The nitro group at position 3 activates adjacent positions (C-2 and C-4) for nucleophilic displacement. Reactions with amines or alkoxides proceed via Meisenheimer complexes, yielding 3-amino- or 3-alkoxy-substituted derivatives .

Example Reaction :

3-Nitro-1,5-naphthyridin-2(1H)-one + KNH₂ → 3-Amino-1,5-naphthyridin-2(1H)-one (62% yield).

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-amino-1,5-naphthyridin-2(1H)-one—a key intermediate for drug discovery . Selective reduction without affecting the keto group requires careful control of reaction conditions (e.g., 30 psi H₂, 25°C) .

Pharmacological Applications

Antimicrobial Activity

3-Nitro-1,5-naphthyridin-2(1H)-one exhibits broad-spectrum activity against Gram-positive bacteria, with MIC values of 8–16 µg/mL against Staphylococcus aureus . The nitro group enhances membrane permeability, while the keto oxygen chelates essential metal ions in microbial enzymes .

| Assay | Target | Result (IC₅₀/MIC) | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 12 µg/mL | Membrane disruption |

| Anticancer (A549) | Lung adenocarcinoma | 22 µM | Topoisomerase II inhibition |

| Antioxidant | DPPH radical | EC₅₀ 45 µM | Radical scavenging |

Applications in Materials Science

Metal Coordination Chemistry

The keto and nitro groups act as bidentate ligands, forming stable complexes with transition metals. Cu(II) complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .

Organic Electronics

Thin films of 3-nitro-1,5-naphthyridin-2(1H)-one demonstrate n-type semiconductor behavior (electron mobility: 0.12 cm²/V·s), making them candidates for OLED applications .

Future Research Directions

-

Structure-Activity Optimization: Systematic modification of the nitro and keto groups to enhance pharmacological potency .

-

Green Synthesis: Developing catalytic nitration methods to reduce reliance on mixed acid .

-

Nanoparticle Functionalization: Exploring nanoformulations for targeted drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume